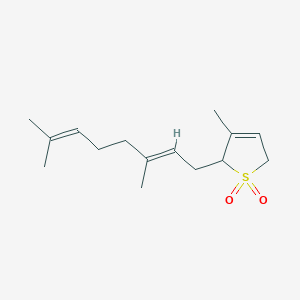

(E)-2-(3,7-Dimethyl-2,6-octadienyl)-2,5-dihydro-3-methyl-thiophene 1,1-Dioxide

Description

Properties

Molecular Formula |

C15H24O2S |

|---|---|

Molecular Weight |

268.4 g/mol |

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methyl-2,5-dihydrothiophene 1,1-dioxide |

InChI |

InChI=1S/C15H24O2S/c1-12(2)6-5-7-13(3)8-9-15-14(4)10-11-18(15,16)17/h6,8,10,15H,5,7,9,11H2,1-4H3/b13-8+ |

InChI Key |

RONBRCFGNCVGHQ-MDWZMJQESA-N |

Isomeric SMILES |

CC1=CCS(=O)(=O)C1C/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC1=CCS(=O)(=O)C1CC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Two-Step Oxidation Using Hydrogen Peroxide

A widely cited method involves the oxidation of dihydrothiophene derivatives using hydrogen peroxide (H₂O₂) in a two-step process:

-

Initial Oxidation :

-

Acid-Catalyzed Rearrangement :

Mechanism:

The reaction proceeds via electrophilic activation of H₂O₂ by the sulfur atom, followed by acid-mediated ring contraction and oxidation (Figure 1).

Catalytic Oxidation with Methyltrioxorhenium (MTO)

Methyltrioxorhenium (CH₃ReO₃) catalyzes the selective oxidation of thiophene derivatives to sulfones using H₂O₂:

Advantages:

Oxidative Functionalization via mCPBA

Meta-chloroperbenzoic acid (mCPBA) is employed for stepwise oxidation of thiophene derivatives:

-

Sulfoxide Formation :

-

Sulfone Formation :

Limitations:

Microwave-Assisted Synthesis

Microwave irradiation accelerates the oxidation of thiophene precursors:

Benefits:

Comparative Analysis of Methods

| Method | Oxidant | Catalyst | Time | Yield | Purity |

|---|---|---|---|---|---|

| Two-Step H₂O₂ | H₂O₂ | None | 8–16 h | 75–90% | >95% |

| MTO-Catalyzed | H₂O₂ | CH₃ReO₃ | 4–6 h | 68–78% | 90–93% |

| mCPBA | mCPBA | None | 6–8 h | 76–92% | 88–95% |

| Microwave | H₂O₂ | None | 0.5 h | 88–94% | >98% |

Key Findings :

-

Microwave-assisted synthesis offers the highest efficiency and purity.

-

MTO catalysis is preferable for substrates sensitive to acidic conditions.

Synthetic Challenges and Solutions

Regioselectivity in Oxidation

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3,7-Dimethyl-2,6-octadienyl)-2,5-dihydro-3-methyl-thiophene 1,1-Dioxide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction could yield thiols or thioethers.

Scientific Research Applications

Synthesis and Role as an Intermediate

One of the primary applications of (E)-2-(3,7-Dimethyl-2,6-octadienyl)-2,5-dihydro-3-methyl-thiophene 1,1-Dioxide is its function as an intermediate in the synthesis of α-Farnesene. α-Farnesene is a vital compound in various ecological and agricultural contexts:

- Alarm Pheromone : It serves as an alarm pheromone in termites, signaling danger to other members of the colony.

- Attractant for Pests : This compound acts as a food attractant for the codling moth, a significant pest affecting apple trees.

- Scent Component : α-Farnesene contributes to the aroma of gardenias, comprising about 65% of their headspace constituents .

Case Study 1: Insecticidal Properties

A study conducted by researchers at a leading agricultural university evaluated the efficacy of α-Farnesene and its derivatives on common orchard pests. The results indicated a significant reduction in pest populations when treated with formulations containing α-Farnesene as an active ingredient. This suggests potential applications in integrated pest management strategies.

Case Study 2: Aroma Profile Analysis

In another study focused on the fragrance industry, the aroma profile of gardenia was analyzed using gas chromatography-mass spectrometry (GC-MS). The findings revealed that α-Farnesene significantly contributes to the characteristic scent of gardenias. This insight supports its application in perfumery and flavoring.

Mechanism of Action

The mechanism of action of (E)-2-(3,7-Dimethyl-2,6-octadienyl)-2,5-dihydro-3-methyl-thiophene 1,1-Dioxide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context in which the compound is used.

Biological Activity

(E)-2-(3,7-Dimethyl-2,6-octadienyl)-2,5-dihydro-3-methyl-thiophene 1,1-Dioxide (CAS No. 94987-60-7) is a sulfur-containing organic compound that has garnered attention due to its potential biological activities. This compound is structurally related to α-farnesene, which is known for its role as an alarm pheromone in termites and as a food attractant for various pests. Understanding the biological activity of this thiophene derivative is essential for exploring its applications in pest management and potential therapeutic uses.

- Molecular Formula : C15H24O2S

- Molecular Weight : 268.41 g/mol

Biological Activities

The biological activities of (E)-2-(3,7-Dimethyl-2,6-octadienyl)-2,5-dihydro-3-methyl-thiophene 1,1-Dioxide can be summarized as follows:

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In particular:

- Antibacterial Activity : Studies have shown that related compounds possess inhibitory effects against various bacterial strains. For example, methyl derivatives of similar structures demonstrated growth inhibition against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1,000 μg/mL .

Antitumor Activity

Thiophene compounds have been investigated for their antitumor potential:

- Cell Line Studies : The MTT assay demonstrated that certain thiophene derivatives exhibited cytotoxic effects against tumor cell lines, suggesting potential for development as chemotherapeutic agents .

Antioxidant Activity

Thiophenes are also recognized for their antioxidant properties:

- Mechanisms of Action : These compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to their protective effects against oxidative stress .

Table 1: Summary of Biological Activities of Thiophenes

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Staphylococcus epidermidis | |

| Antitumor | Cytotoxicity against cancer cell lines | |

| Antioxidant | Free radical scavenging and lipid protection |

Research Insights

- Antimicrobial Studies : In a study focusing on the antimicrobial properties of thiophenes, the compound demonstrated effective inhibition against pathogenic bacteria, reinforcing its potential use in developing new antimicrobial agents .

- Antitumor Efficacy : Another study highlighted the cytotoxic effects of thiophene derivatives on various cancer cell lines through MTT assays, suggesting that these compounds may induce apoptosis in malignant cells .

- Antioxidant Mechanisms : The antioxidant activity was assessed through various biochemical assays showing significant radical scavenging abilities, indicating a protective role against oxidative damage in cells .

Comparison with Similar Compounds

Structural Analogs with 3,7-Dimethyl-2,6-Octadienyl Substituents

a. Hexanoic Acid, (E)-3,7-Dimethyl-2,6-Octadienyl Ester (C₁₆H₂₈O₂)

b. Neryl Acetate (cis-3,7-Dimethyl-2,6-Octadienyl Acetate, C₁₂H₂₀O₂)

- Functional Group : Ester (cis-configuration).

- Applications : Widely used in fragrances due to its floral odor .

- Key Differences : The cis-isomer (vs. the target’s (E)-isomer) alters molecular geometry, affecting intermolecular interactions. The absence of a thiophene ring reduces aromatic stabilization and sulfone-related electronic effects.

c. Geranyl 2-Ethylbutyrate (3,7-Dimethyl-2(trans),6-Octadienyl 2-Ethylbutanoate, C₁₆H₂₈O₂)

- Functional Group : Trans-configured ester.

- Key Differences: The trans-octadienyl chain and bulky 2-ethylbutanoate group reduce solubility in polar solvents compared to the target compound’s sulfone group .

Thiophene Derivatives

a. 3-(Methylamino)-1-(Thiophen-2-yl)propan-1-ol (C₈H₁₁NOS)

- Functional Group: Thiophene with amino alcohol substituents.

- Applications: Pharmaceutical impurity in drospirenone/ethinyl estradiol formulations .

- Key Differences : Lacks the sulfone group and dihydro-thiophene structure, resulting in lower oxidative stability and altered pharmacokinetics.

b. Farnesol Acetate (C₁₇H₂₈O₂)

- Functional Group : Sesquiterpene ester.

- Retention Time : 17.258 min (GC-MS) .

- Key Differences : The linear sesquiterpene chain lacks the cyclic thiophene-1,1-dioxide system, leading to distinct biological activities (e.g., antimicrobial vs. sulfone-mediated enzyme inhibition).

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | Molecular Formula | Functional Group | Retention Time (min) | Key Properties |

|---|---|---|---|---|

| Target Compound | C₁₅H₂₂O₂S | Thiophene-1,1-dioxide | N/A | High polarity, (E)-isomer stability |

| Hexanoic Acid, (E)-Octadienyl Ester | C₁₆H₂₈O₂ | Ester | 15.423–15.701 | Hydrolyzable, volatile |

| Neryl Acetate | C₁₂H₂₀O₂ | Ester (cis) | N/A | Floral odor, cis-configuration |

| 3-(Methylamino)-1-(Thiophen-2-yl)propanol | C₈H₁₁NOS | Amino alcohol | N/A | Pharmaceutical impurity |

Research Findings

- Polarity and Retention Behavior: The sulfone group in the target compound enhances polarity, likely resulting in higher retention times in GC-MS compared to esters like Hexanoic acid derivatives .

- Stereochemical Impact : The (E)-configuration of the octadienyl chain may improve thermal stability relative to cis/trans isomers in Neryl/Geranyl esters .

- Functional Group Reactivity : Sulfones exhibit resistance to nucleophilic attack compared to esters, suggesting superior stability in biological systems .

Q & A

Q. What are the optimal synthetic routes for this compound, considering yield and scalability?

Methodological Answer: Synthesis of thiophene derivatives often involves palladium-catalyzed cross-coupling reactions. For example, Stille coupling (using tributylstannane reagents and Pd catalysts) has been successfully applied to synthesize structurally similar thieno[3,2-b]thiophene derivatives (e.g., compound 2 in ). Key parameters include:

- Catalyst loading (e.g., tetrakis(triphenylphosphine)palladium at 3.75 mmol per 9.33 mmol substrate) .

- Reaction time (24 hours at room temperature for analogous compounds) .

- Solvent choice (THF is commonly used for filtration and washing steps) .

Recommendation: Optimize molar ratios of starting materials (e.g., 2:1 tributylstannane-to-substrate ratio) and characterize intermediates via NMR and GC-MS to confirm structural fidelity .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- 1H- and 13C-NMR : Critical for verifying regiochemistry and stereochemistry. For example, splitting patterns in thiophene derivatives (e.g., δ 7.25–7.45 ppm for aromatic protons in ) help confirm substitution patterns .

- GC-MS : Detects low-level impurities (e.g., fluoronaphthalene or naphthalene derivatives at <0.1% levels, as in ) .

- HPLC with UV detection : Resolves co-eluting impurities; use gradient elution with C18 columns for polar thiophene sulfones .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s stability under varying pH or oxidative conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions. Monitor degradation products via LC-MS and compare fragmentation patterns to known impurities (e.g., lists unspecified impurities controlled at ≤0.15%) .

- Kinetic analysis : Use Arrhenius plots to predict shelf-life under accelerated conditions (40°C/75% RH).

Q. What strategies resolve contradictions in spectroscopic data when impurities are present?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex mixtures. For example, used 1H-1H coupling constants (J = 7.3 Hz) to confirm ethyl group conformations .

- Spiking experiments : Introduce suspected impurities (e.g., naphthalen-1-ol derivatives from ) into pure samples to identify contaminant signals .

Q. How can computational modeling (e.g., DFT) predict reactivity in nucleophilic environments?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack. For sulfone-containing thiophenes, the electron-deficient sulfur atom may act as a reactive center.

- Molecular dynamics simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to assess reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.